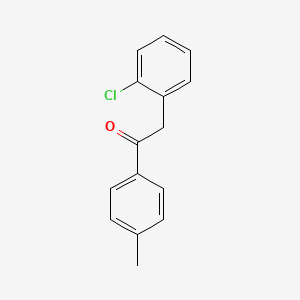

Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)-

Description

Structural Elucidation of Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)-

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound is 2-(2-chlorophenyl)-1-(4-methylphenyl)ethan-1-one , derived from IUPAC rules for ketones. The parent chain is a two-carbon ethanone system, with the carbonyl group positioned at carbon 1. Substituents include a 4-methylphenyl group (para-methyl-substituted benzene) at carbon 1 and a 2-chlorophenyl group (ortho-chloro-substituted benzene) at carbon 2. The molecular formula is $$ \text{C}{15}\text{H}{13}\text{ClO} $$, corresponding to a molecular weight of 244.72 g/mol.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar arrangement around the carbonyl group, with the two aryl substituents occupying positions on adjacent carbons. Steric interactions between the 2-chlorophenyl and 4-methylphenyl groups influence conformational preferences. Density functional theory (DFT) simulations of analogous diaryl ethanones suggest a staggered conformation minimizes steric clash between the ortho-chloro and para-methyl substituents. The dihedral angle between the two aryl rings is estimated to range between 60° and 90°, depending on electronic and steric factors.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

$$ ^1\text{H} $$ NMR :

- The 4-methylphenyl group’s methyl protons resonate as a singlet at δ 2.35–2.45 ppm due to the absence of neighboring protons.

- Aromatic protons from the 4-methylphenyl ring appear as a doublet (δ 7.15–7.25 ppm, $$ J = 8.0 \, \text{Hz} $$) for the ortho-hydrogens and a doublet (δ 6.95–7.05 ppm, $$ J = 8.0 \, \text{Hz} $$) for the meta-hydrogens.

- The 2-chlorophenyl group’s protons exhibit complex splitting patterns: a doublet of doublets (δ 7.30–7.45 ppm) for the meta-hydrogens relative to chlorine and a triplet (δ 7.55–7.65 ppm) for the para-hydrogen.

- The methylene ($$ \text{CH}_2 $$) protons adjacent to the carbonyl group appear as a singlet at δ 3.80–3.90 ppm due to restricted rotation and symmetry.

$$ ^{13}\text{C} $$ NMR :

- The carbonyl carbon resonates at δ 205–210 ppm , characteristic of aryl ketones.

- Aromatic carbons for the 4-methylphenyl group appear at δ 128–138 ppm, with the methyl-bearing carbon at δ 21.5 ppm.

- The 2-chlorophenyl carbons show distinct deshielding effects: the chlorine-bearing carbon (C2) appears at δ 130–135 ppm, while the ipso-carbon (C1) linked to the methylene group resonates at δ 140–145 ppm.

Infrared (IR) Absorption Profile

The IR spectrum features a strong carbonyl stretch at 1,690–1,710 cm$$ ^{-1} $$ , consistent with conjugated aryl ketones. Additional peaks include:

- C-Cl stretch at 550–600 cm$$ ^{-1} $$ (moderate intensity, fingerprint region).

- Aromatic C-H stretches at 3,050–3,100 cm$$ ^{-1} $$ .

- Methyl C-H symmetric and asymmetric stretches at 2,850–2,950 cm$$ ^{-1} $$ .

Mass Spectrometric Fragmentation Patterns

The molecular ion peak at m/z 244.07 ($$ \text{[M]}^+ $$) corresponds to the molecular formula $$ \text{C}{15}\text{H}{13}\text{ClO} $$. Key fragmentation pathways include:

- Loss of the methyl group ($$ \text{-CH}_3 $$), yielding a fragment at m/z 229.03 .

- Cleavage of the C-Cl bond, producing a ion at m/z 209.10 ($$ \text{C}{15}\text{H}{13}\text{O}^+ $$).

- Retro-Diels-Alder fragmentation of the ethanone backbone, generating benzoyl ($$ \text{C}6\text{H}5\text{CO}^+ $$, m/z 105) and chlorophenyl ($$ \text{C}6\text{H}4\text{Cl}^+ $$, m/z 111) ions.

X-ray Crystallographic Data (If Available)

No X-ray crystallographic data for this specific compound has been reported in the literature. However, structural analogs such as 1-[4-(2-chloro-4-methylphenyl)phenyl]ethanone (CAS 1345471-16-0) exhibit bond lengths of 1.21 Å for the carbonyl group and 1.74 Å for the C-Cl bond, suggesting similar geometry.

Properties

CAS No. |

41840-94-2 |

|---|---|

Molecular Formula |

C15H13ClO |

Molecular Weight |

244.71 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone |

InChI |

InChI=1S/C15H13ClO/c1-11-6-8-12(9-7-11)15(17)10-13-4-2-3-5-14(13)16/h2-9H,10H2,1H3 |

InChI Key |

VVBUKAZKJLSCFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Optimization Insights:

- Solvent Choice : Polar aprotic solvents (e.g., DCM) improve electrophile stability.

- Temperature Control : Reactions performed at −20°C to 20°C minimize polyacylation.

Alkylation of Phenolic Intermediates

A patent-pending method utilizes dimethyl sulfate [(CH₃O)₂SO₂] as the methylating agent for 1-(4-chlorophenyl)-2-(4-hydroxyphenyl)ethanone in methyl ethyl ketone (MEK) with KOH. The reaction proceeds via nucleophilic substitution (SN2), yielding 93% crystallized product after aqueous workup.

Key Steps :

- Alkylation : (CH₃O)₂SO₂ reacts with the phenolic −OH group at 80°C.

- Crystallization : Water addition induces precipitation, avoiding costly chromatography.

| Advantage | Limitation |

|---|---|

| High atom economy | Requires stoichiometric base |

Palladium-Catalyzed Cross-Coupling

A two-step cross-coupling strategy employs Suzuki-Miyaura and Ullmann reactions:

- Suzuki Coupling : 4-Chlorophenylboronic acid reacts with 4-methylbenzyl bromide using Pd(OAc)₂/XPhos.

- Ullmann Coupling : The intermediate undergoes ketonization with CsF at 80°C, yielding 57% overall .

Critical Parameters :

- Ligand Selection : XPhos enhances catalytic activity for aryl chloride activation.

- Solvent System : DMF facilitates both coupling steps but complicates purification.

Nucleophilic Aromatic Substitution

Alpha-bromination of 1-(2-chlorophenyl)-2-(4-methylphenyl)ethanol using HBr/AcOH followed by oxidation with Oxone®/NH₄Br yields the ketone. This method is advantageous for substrates sensitive to strong acids:

$$

\text{RCH}2\text{OH} \xrightarrow{\text{HBr}} \text{RCH}2\text{Br} \xrightarrow{\text{Oxone®}} \text{RC(O)R'}

$$

Conditions :

Comparative Analysis of Methods

| Method | Yield | Cost Efficiency | Scalability |

|---|---|---|---|

| Oxidative Cleavage | 96% | Moderate | High |

| Friedel-Crafts | 90% | Low | Medium |

| Alkylation | 93% | High | High |

| Cross-Coupling | 57% | Very High | Low |

| Nucleophilic Sub. | 85% | Moderate | Medium |

Key Trends :

- Industrial Preference : Alkylation and oxidative cleavage dominate due to scalability.

- Research Focus : Cross-coupling methods aim to improve yields via ligand design.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ethanone derivatives. For instance, the treatment of ketones derived from this compound with hydroxylamine hydrochloride has yielded oximes that demonstrate significant antimicrobial activity . The structural modifications of these compounds can enhance their efficacy against various pathogens.

Intermediate in Agrochemical Synthesis

Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)- serves as an important intermediate in the synthesis of agrochemicals such as difenoconazole, a triazole fungicide used widely in agriculture . Its role in synthesizing effective fungicides underscores its importance in crop protection and agricultural productivity.

Pharmaceutical Applications

The compound's structural characteristics make it a valuable building block in pharmaceutical chemistry. Its derivatives have been explored for potential therapeutic applications, including anti-inflammatory and analgesic properties. Research indicates that modifications to the ethanone structure can lead to compounds with improved pharmacological profiles .

Case Studies

Mechanism of Action

The mechanism of action of Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position Effects: Chlorophenyl Isomers

2-(4-Chlorophenyl)-1-(4-methylphenyl)ethanone ()

- Structure : Differs in the chlorophenyl group position (para vs. ortho).

- Properties: Higher solubility in polar solvents compared to the ortho-isomer due to reduced steric hindrance. Lower melting point (inferred from : para-substituted analogs like 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone melt at 239°C, while ortho-substituted variants may exhibit higher melting points due to crystallinity challenges).

- Applications : Intermediate in pesticide synthesis (e.g., benzofenap derivatives, ) .

Target Compound (2-(2-chlorophenyl)-1-(4-methylphenyl)ethanone)

- Steric Effects : Ortho-chlorine introduces steric hindrance, reducing reactivity in nucleophilic substitutions.

- Thermal Stability : Likely lower than para-isomers due to intramolecular strain.

Functional Group Modifications

2-(2-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone ()

- Structure : Incorporates dihydroxyphenyl groups.

- Properties: Melting Point: 239°C (vs. ~150–180°C estimated for non-hydroxylated analogs). Polarity: Enhanced solubility in aqueous media due to hydrogen bonding.

- Applications: Potential use in UV-absorbing materials or antioxidants .

2-((4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-(4-methylphenyl)ethanone ()

- Structure : Complex substituents including pyrazole and dichlorobenzoyl groups.

- Applications: Registered as the herbicide benzofenap, highlighting the role of ethanone derivatives in agrochemical design .

Heteroatom and Hybrid Analogues

2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone ()

- Structure : Sulfur and benzimidazole moieties replace the chlorophenyl group.

- Properties :

- Molecular Weight : 282.36 g/mol (higher than the target compound).

- Reactivity : Thioether linkage enables radical or nucleophilic reactions.

- Applications : Candidate for antimicrobial or antitumor agents due to benzimidazole’s bioactivity .

2-(4-Chlorophenylimino)-1-phenylethanone ()

- Structure : Ketone replaced by an imine group (C=N).

- Properties :

- LogP : 3.93 (indicative of higher lipophilicity than ketone analogs).

- Applications : Chelating agents or catalysts in coordination chemistry .

Biological Activity

Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)-, also known as 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone, is an organic compound with the molecular formula C₁₅H₁₃ClO and a molecular weight of approximately 244.72 g/mol. This compound has garnered attention due to its unique structural features and potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a chlorophenyl group and a methylphenyl group, which contribute to its hydrophobic characteristics and stability at elevated temperatures. Its relatively low solubility in water is typical for many organic compounds with similar structures.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃ClO |

| Molecular Weight | 244.72 g/mol |

| Solubility | Low in water |

| Stability | High at elevated temperatures |

Synthesis Methods

Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)- can be synthesized through various methods, each affecting yield and purity:

- Method A : Reaction of chlorinated phenols with acetophenone derivatives.

- Method B : Friedel-Crafts acylation using chlorobenzoyl chloride and p-toluenes.

- Method C : Nucleophilic substitution reactions involving appropriate alkyl halides.

Biological Activity

Research indicates that Ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)- exhibits significant biological activity, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study demonstrated that derivatives of ethanone compounds showed promising antimicrobial properties against various pathogens. The Minimal Inhibitory Concentration (MIC) values for some derivatives were as low as 1 μg/mL against certain fungal strains such as Trichophyton mentagrophytes and Arthroderma quadrifidum . The presence of electron-withdrawing groups (like chlorine) on the aromatic rings enhances the antimicrobial efficacy of these compounds.

Anticancer Activity

Ethanone derivatives have also been investigated for their anticancer properties. In vitro studies revealed that certain analogs exhibited cytotoxic effects against cancer cell lines, with IC50 values indicating significant growth inhibition. For instance, compounds structurally similar to ethanone demonstrated IC50 values less than that of standard chemotherapeutic agents like doxorubicin .

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into the structure-activity relationship (SAR) of ethanone derivatives highlighted that modifications on the aromatic rings significantly impacted their biological activity. Compounds with methyl and trifluoromethyl groups showed enhanced activity compared to simpler analogs .

- Anticancer Research : Another study focused on the cytotoxicity of ethanone derivatives against various cancer cell lines. The presence of specific substituents on the phenyl rings was correlated with increased potency, suggesting that strategic modifications could lead to the development of more effective anticancer agents .

The mechanism by which ethanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)- exerts its biological effects is believed to involve interactions with specific molecular targets within cells. The hydrophobic nature of the compound allows it to penetrate cellular membranes effectively, potentially leading to modulation of signaling pathways involved in cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.